3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid
Description
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-11-2-3-13(16)12(7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODWLOOJMDVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691039 | |
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-23-3 | |
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with trifluoromethylbenzene in the presence of copper(I) chloride to introduce the trifluoromethyl group.
Hydrolysis: The final step involves hydrolysis of the ester to yield 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzaldehyde or 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: Formation of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid
- 4-Chloro-3-methoxybenzoic acid
Uniqueness:
- The presence of both a trifluoromethyl group and a chloro group on the benzene ring makes 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid unique compared to other similar compounds. This combination of functional groups can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
